2,2,3,3,4,4-Hexamethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

62185-11-9 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

2,2,3,3,4,4-hexamethylhexane |

InChI |

InChI=1S/C12H26/c1-9-11(5,6)12(7,8)10(2,3)4/h9H2,1-8H3 |

InChI Key |

ACZDZCRQHVWGEF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)(C)C(C)(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,3,4,4-Hexamethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2,2,3,3,4,4-hexamethylhexane (C₁₂H₂₆), a highly branched aliphatic alkane. As a Senior Application Scientist, this document synthesizes key data with practical insights into the experimental methodologies for the characterization of this compound. The unique structural architecture of this compound imparts distinct properties that are of interest in various scientific disciplines, including its potential as a non-reactive solvent, a component in advanced lubricants, and as an excipient in pharmaceutical formulations. This guide covers its structural and chemical identity, key physical properties, and the analytical techniques for its characterization, providing a foundational resource for its application in research and development.

Introduction

Highly branched alkanes are a class of hydrocarbons that are gaining increasing interest due to their unique physical and chemical properties, which differ significantly from their linear isomers.[1] Their compact molecular structure leads to lower boiling points, and in some cases, lower freezing points, making them suitable for specialized applications. This compound is a notable example of a C12 isomer, representing a unique molecular architecture with a high degree of substitution.

This guide is designed to be a comprehensive resource for researchers and professionals in drug development, providing not just a compilation of data, but also an in-depth look at the causality behind the experimental choices for determining its properties. Understanding these properties is crucial for its potential use as an inert solvent in sensitive chemical reactions, as a non-polar medium for spectroscopy, or as a component in complex formulations where chemical inertness and specific physical characteristics are required.

Molecular Structure and Identification

The fundamental identity of a chemical compound is rooted in its molecular structure. For this compound, its structure dictates its physical and chemical behavior.

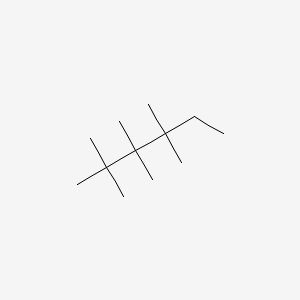

Chemical Structure

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] Its structure consists of a six-carbon hexane backbone that is heavily substituted with six methyl groups, with two methyl groups on the second, third, and fourth carbon atoms.[2]

Caption: 2D Structure of this compound.

Chemical Identifiers

For unambiguous identification and literature searching, the following identifiers are crucial:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 62185-11-9 |

| Molecular Formula | C₁₂H₂₆[1][2] |

| Molecular Weight | 170.33 g/mol [2] |

| InChI | InChI=1S/C12H26/c1-9-11(5,6)12(7,8)10(2,3)4/h9H2,1-8H3 |

| InChIKey | ACZDZCRQHVWGEF-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)C(C)(C)C(C)(C)C |

Physicochemical Properties

The utility of this compound in any application is dictated by its physical and chemical properties. This section details these properties and the methodologies for their determination.

Physical State and Appearance

This compound is a colorless to pale yellow viscous liquid at room temperature.[2]

Thermal Properties

Boiling Point: The boiling point is a critical parameter for purification and for defining the conditions under which the compound can be handled as a liquid.

-

Value: Approximately 192 °C (465 K).[2]

Melting Point (Freezing Point): The melting point provides information about the purity of the substance and its behavior at lower temperatures.

-

Value: Approximately -7 °C (estimated).[2] It is important to note that this is an estimated value. For highly branched, non-symmetrical alkanes, experimental determination can be challenging due to the possibility of forming a glassy state upon cooling.

Density

Density is a fundamental physical property necessary for converting mass to volume and for formulation calculations.

-

Value: Approximately 0.845 g/cm³ at 20 °C.[2]

Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful parameter for identification and purity assessment.

-

Value: 1.4589 at 20 °C.[2]

Solubility

The solubility of a compound dictates its utility as a solvent and its behavior in multiphase systems.

-

In Water: Insoluble.[2]

-

In Organic Solvents: Soluble in organic solvents such as methanol and acetone.[2] As a non-polar alkane, it is expected to be miscible with other hydrocarbons and non-polar solvents.

Vapor Pressure

Flammability

-

Flash Point: Approximately 90 °C, indicating a moderate flammability risk.[2]

Synthesis and Purification

The synthesis of highly branched alkanes like this compound often requires specialized synthetic routes due to the steric hindrance around the carbon backbone.

Synthetic Methodologies

Several general methods are employed for the synthesis of such complex alkanes:

-

Alkylation Reactions: These reactions involve the use of alkyl halides and alkenes in the presence of strong bases to build up the branched hydrocarbon structure.[2]

-

Catalytic Hydrogenation: Unsaturated precursors can be hydrogenated using catalysts like palladium or platinum to yield the saturated alkane.[2]

-

Grignard Reactions: A versatile method involves the reaction of Grignard reagents with ketones to form tertiary alcohols, which can then be deoxygenated to the corresponding highly branched alkane.

Example Synthesis Workflow via Grignard Reaction

A plausible, though not explicitly documented for this specific molecule, synthetic pathway could involve a Grignard reaction followed by deoxygenation.

Caption: Generalized workflow for the synthesis of a highly branched alkane.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Due to the high degree of symmetry and the presence of quaternary carbons, the ¹H NMR spectrum is expected to be relatively simple. The spectrum would likely show a triplet for the terminal methyl group and a quartet for the adjacent methylene group of the ethyl fragment at one end of the molecule. The eighteen protons of the six methyl groups attached to the quaternary carbons would likely appear as singlets, possibly overlapping, in the upfield region characteristic of alkanes.

-

¹³C NMR: The ¹³C NMR spectrum would be more informative. It should display distinct signals for the different carbon environments: the terminal methyl and methylene carbons of the ethyl group, the quaternary carbons bearing the methyl groups, and the methyl carbons themselves. The chemical shifts would be in the typical aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

-

Molecular Ion: The molecular ion peak (M⁺) would be observed at m/z = 170.

-

Fragmentation Pattern: The fragmentation of highly branched alkanes is often characterized by the formation of stable tertiary carbocations. For this compound, cleavage of C-C bonds would likely lead to the loss of alkyl radicals, resulting in prominent peaks corresponding to stable carbocation fragments.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.

-

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.

-

C-H Bending: Absorptions corresponding to methyl and methylene bending vibrations would be observed in the 1350-1470 cm⁻¹ range. The absence of peaks associated with functional groups (e.g., C=O, O-H) would confirm the identity as a saturated hydrocarbon.

Applications in Research and Drug Development

The unique properties of this compound make it a candidate for several specialized applications.

Inert Solvent and Reaction Medium

Its saturated, non-polar nature and lack of reactive sites make it an excellent candidate as an inert solvent for chemical reactions involving highly reactive species. Its high boiling point allows for reactions to be conducted at elevated temperatures.

Component in Pharmaceutical Formulations

Highly branched alkanes can be used as non-polar excipients in pharmaceutical formulations.[3] They can act as solvents or co-solvents for lipophilic drugs in topical or oral delivery systems.[3] Their chemical inertness ensures that they do not react with the active pharmaceutical ingredient (API), thereby enhancing the stability of the formulation.

Other Potential Applications

-

Polymerization Regulator: It can be used as a chain transfer agent in polymerization processes.[2]

-

Organic Synthesis Intermediate: It can serve as a starting material for the synthesis of other complex organic molecules.[2]

Conclusion

This compound represents a fascinating example of a highly branched alkane with a unique set of physicochemical properties. Its high boiling point, low freezing point, and chemical inertness make it a compound of interest for a variety of scientific and industrial applications, including as a specialized solvent and a potential component in pharmaceutical formulations. This technical guide has provided a comprehensive overview of its properties and the methodologies for their characterization, offering a valuable resource for researchers and professionals working with this and similar complex hydrocarbons. Further experimental investigation into its vapor pressure, quantitative solubility, and detailed spectroscopic characterization will undoubtedly open up new avenues for its application.

References

- Wikipedia. (2023). Alkane.

- Tsagogiorgas, C., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceuticals, 16(4), 569.

Sources

An In-depth Technical Guide to the Molecular Structure of 2,2,3,3,4,4-Hexamethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 2,2,3,3,4,4-hexamethylhexane, a highly branched aliphatic hydrocarbon. As a Senior Application Scientist, this document synthesizes fundamental principles with practical insights into the unique structural characteristics, physicochemical properties, and synthetic considerations of this sterically congested molecule. This guide will delve into its conformational analysis, spectroscopic signatures, and potential applications, offering a valuable resource for professionals in chemical research and drug development.

Introduction

This compound, with the molecular formula C₁₂H₂₆, is a saturated alkane characterized by a hexane backbone heavily substituted with six methyl groups.[1] This extensive methylation at the C2, C3, and C4 positions results in a molecule with significant steric hindrance, which profoundly influences its molecular geometry, reactivity, and physical properties. Understanding the intricate details of its structure is paramount for its application in fields such as polymer science, as a reference compound in analytical chemistry, and as a building block in organic synthesis. This guide aims to provide a detailed exploration of its molecular architecture and the resulting chemical behavior.

Molecular Structure and Conformational Analysis

The IUPAC name this compound precisely describes the connectivity of this acyclic alkane.[2] The core of the molecule is a six-carbon chain (hexane). The numbering of this chain begins at the end that gives the substituents the lowest possible locants. In this case, the substitution pattern is symmetrical.

Steric Hindrance and Bond Angle Distortion

The most defining feature of this compound is the extreme steric congestion along its carbon backbone. Each of the central carbon atoms (C2, C3, and C4) is a quaternary center, bonded to two other backbone carbons and two methyl groups. This dense packing of bulky methyl groups in close proximity leads to significant van der Waals repulsion.

Diagram: Molecular Structure of this compound

Caption: 2D representation of this compound.

Conformational Isomers

Rotation around the C-C single bonds in alkanes gives rise to different spatial arrangements known as conformations. For this compound, the rotation around the C2-C3 and C3-C4 bonds is significantly restricted due to the bulky tertiary butyl-like groups. The energy barrier for rotation is expected to be substantially higher than in unbranched alkanes. The molecule will preferentially adopt conformations that minimize the steric interactions between the methyl groups. The most stable conformer would likely have the hexane backbone in a staggered arrangement to the extent possible, though significant torsional strain will be unavoidable.

Physicochemical Properties

The highly branched and compact structure of this compound dictates its physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1][2] |

| Molecular Weight | 170.33 g/mol | [1][2] |

| CAS Number | 62185-11-9 | [2] |

| Boiling Point | 216 °C (estimated) | [3] |

| Density | 0.8260 g/cm³ (estimated) | [3] |

| Refractive Index | 1.4590 (estimated) | [3] |

The relatively high boiling point for a C₁₂ alkane is a consequence of its substantial molecular weight. However, compared to its linear isomer, n-dodecane (boiling point ~216 °C), its boiling point is similar, which is somewhat atypical as branching usually lowers the boiling point due to a decrease in surface area and van der Waals forces. This could be attributed to the molecule's limited conformational flexibility, leading to more significant intermolecular interactions than would be expected for a highly branched structure.

Synthesis of this compound

The synthesis of highly sterically hindered alkanes like this compound presents a significant challenge in organic chemistry. Standard alkane synthesis methods may not be efficient due to the steric hindrance around the reacting centers. The primary reported methods for its synthesis are alkylation reactions and catalytic hydrogenation.[1]

Proposed Synthetic Protocol via Grignard Reaction and Dehydration-Hydrogenation

A plausible laboratory-scale synthesis could involve the reaction of a Grignard reagent with a sterically hindered ketone, followed by dehydration and subsequent hydrogenation.

Step 1: Synthesis of 2,2,3,3-tetramethylbutan-1-al

This step would involve the oxidation of the corresponding alcohol, 2,2,3,3-tetramethylbutan-1-ol.

Step 2: Grignard Reaction

The synthesized aldehyde would then be reacted with a tert-butylmagnesium halide Grignard reagent. The nucleophilic attack of the Grignard reagent on the carbonyl carbon would lead to the formation of a highly substituted secondary alcohol after acidic workup.

Step 3: Dehydration and Hydrogenation

The resulting alcohol would then be subjected to acid-catalyzed dehydration to yield a mixture of alkenes. This mixture of unsaturated hydrocarbons would then be subjected to catalytic hydrogenation, for instance, using a palladium or platinum catalyst, to yield the final saturated product, this compound.[1]

Diagram: Proposed Synthetic Pathway

Sources

Spectroscopic Characterization of 2,2,3,3,4,4-Hexamethylhexane: An In-Depth Technical Guide

Introduction

2,2,3,3,4,4-Hexamethylhexane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₂H₂₆. As an isomer of dodecane, its unique structural arrangement, characterized by a hexane backbone saturated with methyl groups, imparts distinct physical and chemical properties. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a foundational resource for researchers, scientists, and professionals in drug development and materials science. Understanding the spectral signature of this molecule is paramount for its identification, quantification, and the elucidation of its behavior in complex chemical systems.

Due to the scarcity of experimentally acquired spectra in public databases, this guide leverages high-fidelity predictive modeling for ¹H NMR, ¹³C NMR, and IR spectroscopy, coupled with a theoretical examination of its mass spectrometry fragmentation patterns based on established principles for highly branched alkanes. This approach provides a robust and scientifically grounded dataset for the characterization of this specific isomer.

Molecular Structure and Symmetry

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound presents a high degree of symmetry.

Caption: 2D representation of the this compound structure.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides insight into the electronic environment of hydrogen atoms within a molecule. Due to the high symmetry of this compound, the ¹H NMR spectrum is predicted to be relatively simple.

Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 0.89 | Triplet | 3H | -CH₂-CH₃ (C1) |

| ~ 1.25 | Quartet | 2H | -CH₂ -CH₃ (C2) |

| ~ 1.05 | Singlet | 18H | -C(CH₃ )₃ (C2, C3, C4 methyls) |

| ~ 1.15 | Singlet | 6H | -C(CH₃ )₂- (C5 methyls) |

Causality of Experimental Choices:

The choice of a deuterated solvent, such as chloroform-d (CDCl₃), is critical to avoid overwhelming the analyte signals with solvent protons.[1] A standard operating frequency of 400 or 500 MHz for the spectrometer provides a good balance between resolution and cost for routine analysis of small organic molecules.[2]

Experimental Protocol: Acquiring a ¹H NMR Spectrum

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.[3]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube to a height of about 4-5 cm.[2]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Locking and Shimming: The instrument's software is used to "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp, well-resolved peaks.[2]

-

Acquisition: A standard one-pulse experiment is typically used. Key parameters to set include the number of scans (typically 8 to 16 for a sample of this concentration), the spectral width, and the relaxation delay.[2]

-

Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain spectrum. Phasing, baseline correction, and referencing (typically to the residual solvent peak or an internal standard like tetramethylsilane, TMS) are performed to obtain the final spectrum.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Given the symmetry of this compound, several carbon environments are chemically equivalent, leading to a reduced number of signals in the spectrum.

Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~ 14.5 | Primary (CH₃) | C1 |

| ~ 35.0 | Secondary (CH₂) | C2 |

| ~ 45.0 | Quaternary (C) | C3, C4 |

| ~ 30.0 | Primary (CH₃) | Methyls on C2, C3, C4 |

| ~ 40.0 | Quaternary (C) | C5 |

| ~ 25.0 | Primary (CH₃) | Methyls on C5 |

Causality of Experimental Choices:

Proton decoupling is employed to simplify the spectrum by removing C-H splitting, resulting in a single peak for each unique carbon atom.[4] A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.[5]

Experimental Protocol: Acquiring a ¹³C NMR Spectrum

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.[6]

-

Spectrometer Setup: The procedure is similar to ¹H NMR, but the spectrometer is tuned to the ¹³C frequency.

-

Acquisition: A standard proton-decoupled pulse sequence is used. The number of scans will be significantly higher than for ¹H NMR (e.g., 128 scans or more) to achieve a good signal-to-noise ratio.[7]

-

Processing: Similar to ¹H NMR, the FID is Fourier transformed, and the resulting spectrum is phased, baseline corrected, and referenced.

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry is a hard ionization technique that causes fragmentation of the molecule. The fragmentation pattern is highly dependent on the stability of the resulting carbocations. For highly branched alkanes like this compound, the molecular ion peak is often weak or absent due to the facile cleavage at branching points to form stable tertiary carbocations.[8][9]

Predicted Fragmentation Pattern

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

The most likely fragmentation will involve the loss of a butyl radical to form a stable tertiary carbocation, resulting in a base peak at m/z = 57, corresponding to the tert-butyl cation. Cleavage at other points is also possible, leading to other fragment ions, but the formation of the most stable carbocation will dominate the spectrum.[10]

Experimental Protocol: Acquiring an EI-Mass Spectrum

-

Sample Introduction: The sample, dissolved in a volatile solvent, is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.[11]

-

Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺˙).[12]

-

Fragmentation: The high internal energy of the molecular ion leads to bond cleavage, generating a variety of fragment ions.

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. For an alkane like this compound, the IR spectrum is dominated by C-H and C-C bond vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2950-2850 | C-H stretch | sp³ C-H |

| 1470-1450 | C-H bend (scissoring) | -CH₂- |

| 1380-1365 | C-H bend (rocking) | -CH₃ |

| ~725 | C-C skeletal vibrations | Alkane backbone |

The spectrum will be characterized by strong C-H stretching absorptions just below 3000 cm⁻¹.[13][14] The C-H bending and rocking vibrations will appear in the fingerprint region. Due to the high degree of branching and the presence of quaternary carbons, the C-C skeletal vibrations may be complex.

Experimental Protocol: Acquiring an FT-IR Spectrum

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[15]

-

Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[16]

-

Sample Spectrum: The prepared sample is placed in the spectrometer's sample compartment, and the IR beam is passed through it.

-

Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Conclusion

The spectroscopic characterization of this compound, as detailed in this guide, provides a comprehensive dataset for its unambiguous identification and analysis. The predicted ¹H and ¹³C NMR spectra are simplified by the molecule's high symmetry, while the mass spectrum is expected to be dominated by fragmentation leading to stable tertiary carbocations. The IR spectrum will exhibit characteristic alkane absorptions. The experimental protocols provided herein offer a standardized approach for acquiring high-quality spectroscopic data for this and similar highly branched alkanes, ensuring scientific rigor and reproducibility in research and industrial applications.

References

- Sajed, T., Sayeeda, Z., Lee, B.L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D.S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

- JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. Journal of Visualized Experiments. [Link]

- Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

- Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]

- UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. [Link]

- Innovatech Labs. (2022). How Does FTIR Analysis Work?. [Link]

- Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

- University of California, Los Angeles. (n.d.).

- CD ComputaBio. (n.d.). IR Spectrum Prediction Service. [Link]

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

- Cheminfo. (2023). IR Spectra Predicting Tools. YouTube. [Link]

- ResearchGate. (n.d.). INTERPRETATION OF INFRARED SPECTRA Hydrocarbons. [Link]

- ChemAxon. (n.d.). NMR Predictor. [Link]

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra. [Link]

- ResearchGate. (2023). How to predict IR Spectra?. [Link]

- EPFL. (n.d.). 13C NMR. [Link]

- Docsity. (2024). Fragmentation in Mass Spectrometry: A Detailed Analysis of Alkanes and Alkyl Halides. [Link]

- Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). [Link]

- Protheragen. (n.d.). IR Spectrum Prediction. [Link]

- University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. [Link]

- Khan Academy. (n.d.). IR spectra for hydrocarbons. [Link]

- Spectroscopy Online. (2025). The Big Review IV: Hydrocarbons. [Link]

- Ege University. (n.d.). Branched chain alkanes. [Link]

- Chemistry Department, University of Missouri-St. Louis. (2020). Optimized Default 13C Parameters. [Link]

- cheminfo ELN documentation. (n.d.). IR spectra prediction. [Link]

- ACD/Labs. (n.d.). NMR Prediction. [Link]

- Emory University. (n.d.).

- University of the West Indies. (n.d.). Alkanes. [Link]

- ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

- Chemistry LibreTexts. (2023). Structure Determination of Alkanes Using 13C-NMR and H-NMR. [Link]

- Mestrelab Research. (n.d.). Download NMR Predict. [Link]

- NMRium demo. (n.d.). Predict. [Link]

- Chemicate. (2022). Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. YouTube. [Link]

- ResearchGate. (n.d.).

- University of Ottawa NMR Facility Blog. (2007).

- LCGC International. (n.d.).

- OpenOChem Learn. (n.d.). Alkanes. [Link]

- Western University. (n.d.).

- Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]

- University College London. (n.d.).

- Organomation. (n.d.).

- University of Illinois. (n.d.).

- ACS Publications. (2016).

- Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

- ResearchGate. (2015). (PDF) NMR of Alkanes. [Link]

- Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. organomation.com [organomation.com]

- 4. sc.edu [sc.edu]

- 5. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 6. ucl.ac.uk [ucl.ac.uk]

- 7. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. eng.uc.edu [eng.uc.edu]

- 16. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to CAS 62185-11-9: 2,2,3,3,4,4-Hexamethylhexane

Introduction: Positioning a Saturated Hydrocarbon in Pharmaceutical Sciences

In the landscape of drug discovery and development, the exploration of novel molecular entities is paramount. While complex heterocyclic compounds often take center stage, a thorough understanding of fundamental organic structures is equally critical. This guide provides an in-depth technical overview of 2,2,3,3,4,4-Hexamethylhexane (CAS 62185-11-9), a highly branched saturated hydrocarbon. Although not a conventional active pharmaceutical ingredient (API), its unique physicochemical properties merit consideration for various applications within the pharmaceutical sciences, including as a reference standard, a non-polar solvent in synthetic chemistry, and a model compound for toxicological assessments of branched alkanes. This document will delve into its chemical identity, physicochemical characteristics, synthesis and reactivity, and its potential relevance to the pharmaceutical industry, grounded in established scientific principles.

Core Chemical and Physical Identity

This compound is a C12 branched-chain alkane.[1] Its structure is characterized by a hexane backbone heavily substituted with methyl groups, leading to a sterically hindered and compact molecule.[1]

| Identifier | Value | Reference |

| CAS Number | 62185-11-9 | [2] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₁₂H₂₆ | [2] |

| Molecular Weight | 170.33 g/mol | [2] |

| Canonical SMILES | CCC(C)(C)C(C)(C)C(C)(C)C | [2] |

| InChI Key | ACZDZCRQHVWGEF-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The extensive methylation of the hexane backbone imparts distinct physical properties to this molecule. These properties are crucial in determining its behavior in various chemical and physical processes.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow viscous liquid | [1] |

| Boiling Point | 192 °C (465 K) | [1] |

| Freezing Point | -7 °C | [1] |

| Density | ~0.845 g/cm³ at 20 °C | [1] |

| Refractive Index | 1.4590 | [3] |

| Flash Point | ~90 °C | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol and acetone. | [1] |

| XLogP3-AA | 5.4 | [2] |

The high XLogP3-AA value indicates significant lipophilicity, a key parameter in predicting the behavior of a compound in biological systems and its suitability as a non-polar solvent.

Synthesis and Chemical Reactivity

Synthetic Methodologies

The synthesis of this compound is primarily achieved through established organic chemistry reactions that favor the formation of highly branched alkane structures.

-

Alkylation Reactions: This approach involves the use of alkyl halides and alkenes in the presence of strong bases to construct the sterically hindered carbon skeleton.[1] The regioselectivity of methyl group addition can be controlled by steric and electronic factors.[1]

-

Catalytic Hydrogenation: Unsaturated hydrocarbon precursors can be hydrogenated using catalysts such as palladium or platinum to yield the saturated this compound.[1]

Caption: Synthetic pathways to this compound.

Chemical Reactivity

As a saturated alkane, this compound exhibits limited reactivity. Its chemical behavior is dominated by reactions that can overcome the high activation energy of C-C and C-H bonds.

-

Combustion: In the presence of excess oxygen, it undergoes complete combustion to produce carbon dioxide and water.[1]

-

Substitution Reactions: Under specific conditions, such as the presence of UV light, it can undergo free-radical substitution reactions with halogens to form haloalkanes.[1] The stability of the resulting alkyl radical is influenced by the high degree of branching in the parent molecule.[1]

Caption: Free-radical substitution mechanism.

Relevance and Applications in a Pharmaceutical Context

While not a therapeutic agent itself, the distinct properties of this compound suggest several niche applications in the pharmaceutical industry.

Non-Polar Solvent in API Synthesis

The synthesis of complex APIs often requires the use of non-polar solvents to dissolve starting materials and intermediates.[4] The properties of this compound, such as its low polarity, high boiling point, and relative inertness, make it a potential, albeit specialized, solvent in certain organic transformations where protic or more reactive solvents are undesirable. Its miscibility with other organic solvents and immiscibility with water are key considerations in its application.[1][5]

Reference Standard in Analytical Chemistry

The well-defined chemical structure and physical properties of this compound make it a candidate for use as a reference standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Its predictable fragmentation pattern and retention time can be valuable for instrument calibration and quality control in the analysis of non-polar compounds.

Model Compound for Toxicological Evaluation of Branched Alkanes

The toxicological profile of hydrocarbon solvents is of significant interest in pharmaceutical manufacturing and safety assessment.[4][6] this compound can serve as a model compound for studying the absorption, distribution, metabolism, and excretion (ADME) and toxicity of highly branched alkanes. Acute oral toxicity studies on analogous branched alkanes have shown a low toxicity profile, with LD50 values greater than 2000 mg/kg bw in rats.[7] However, the potential for liver and kidney effects with high-dose, repeated exposure to some hydrocarbon solvents has been noted, although some of these effects may be species-specific.[6]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound. It is a flammable liquid and its vapors can form explosive mixtures with air.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area, are essential.

Conclusion

This compound (CAS 62185-11-9) is a highly branched alkane with a unique set of physicochemical properties. While it does not possess inherent therapeutic activity, its utility in the pharmaceutical sciences should be considered in the context of its potential as a specialized non-polar solvent, a reference standard for analytical applications, and a model compound for toxicological studies of branched hydrocarbons. A thorough understanding of such fundamental molecules is crucial for the broader advancement of pharmaceutical research and development.

References

- EvitaChem. (n.d.). Buy this compound (EVT-14695937).

- PubChem. (n.d.). 2,3,3,4,4,5-Hexamethylhexane.

- PubChem. (n.d.). 2,2,3,4,5,5-Hexamethylhexane.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). 2,3,3,4,4,5-hexamethylhexane.

- Australian Government Department of Health. (2023). Alkanes, C8–18-branched and linear - Assessment statement (CA09590).

- SpectraBase. (n.d.). 2,2,3,4,5,5-Hexamethylhexane.

- Gill, C. O., & Ratledge, C. (1972). Toxicity of n-Alkanes, n-Alk-1-enes, n-Alkan-1-ols and n-Alkyl-1-bromides towards Yeasts. Journal of General Microbiology, 72(1), 165–172.

- McKiernan, B., David, R., & Latendresse, J. (2018).

- NIST. (n.d.). 2,2,3,4,5,5-hexamethylhexane.

- NIST. (n.d.). Hexane, 3,3,4,4-tetramethyl-.

- Organic Syntheses Procedure. (n.d.). anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide.

- PubChem. (n.d.). 2,2,3,3,4,4-Hexamethylpentane.

- PubChem. (n.d.). 2,2,3,3,5,5-Hexamethylhexane.

- PubChem. (n.d.). 2,2,3,4,4,5-Hexamethylhexane.

- PubChem. (n.d.). 2,2,3,3,4,4-Hexamethyloctane.

- Pereira, C. S., & Pinho, S. P. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Molecules, 27(19), 6533.

- Guengerich, F. P. (2011). Mechanisms of Drug Toxicity and Relevance to Pharmaceutical Development. Drug Metabolism and Pharmacokinetics, 26(1), 3–14.

- UCLA CNSI. (2021). The Role of Toxicology in FDA-Approved Therapeutics with Julie Castañeda, PhD.

- Siewniak, A., & Polanski, J. (2014). Organic solvents in the pharmaceutical industry. Farmacja Polska, 70(6), 331-338.

Sources

- 1. Buy this compound (EVT-14695937) | 62185-11-9 [evitachem.com]

- 2. This compound | C12H26 | CID 21014888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. 溶剂混溶性表 [sigmaaldrich.com]

- 6. The sub-chronic oral toxicity of dearomatized hydrocarbon solvents in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to the Boiling Point of 2,2,3,3,4,4-Hexamethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,3,3,4,4-Hexamethylhexane is a highly branched aliphatic hydrocarbon with the molecular formula C₁₂H₂₆. As a member of the dodecane isomer family, its unique molecular architecture, characterized by a dense arrangement of methyl groups along a hexane backbone, imparts distinct physicochemical properties. This technical guide provides a comprehensive exploration of the boiling point of this compound, delving into the theoretical underpinnings of this critical property, experimental determination methodologies, and a comparative analysis with its structural isomers. Understanding the boiling point of this compound is essential for its application in various fields, including its potential use as a solvent, in polymer chemistry, and as a reference compound in analytical chemistry.[1]

Molecular Structure and Physicochemical Properties

The structure of this compound, with a hexane main chain and six methyl groups at the 2, 3, and 4 positions, results in a compact and nearly spherical molecule. This high degree of branching is a key determinant of its physical properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | PubChem |

| Molecular Weight | 170.33 g/mol | PubChem[2] |

| CAS Number | 62185-11-9 | PubChem[2] |

| Appearance | Colorless to pale yellow viscous liquid | EvitaChem[1] |

| Density | ~0.845 g/cm³ at 20 °C | EvitaChem[1] |

| Refractive Index | 1.4590 | ChemicalBook[3] |

The Boiling Point of this compound: A Theoretical and Comparative Analysis

The boiling point of a substance is a measure of the energy required to overcome the intermolecular forces holding its molecules in a liquid state. For nonpolar alkanes such as this compound, the predominant intermolecular interactions are London dispersion forces. The strength of these forces is influenced by the molecule's surface area and its polarizability.

The Influence of Extreme Branching

In general, for alkanes with the same molecular weight, a higher degree of branching leads to a lower boiling point. This is because the compact, more spherical shape of highly branched isomers reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces.

However, this compound presents an interesting case. While highly branched, the dense packing of its methyl groups can lead to significant steric hindrance, which may also influence its boiling point.

Reported Boiling Point Values

There is some variation in the reported boiling points for this compound in commercially available chemical databases.

| Reported Boiling Point | Source |

| ~192 °C (465 K) | EvitaChem[1] |

| 216 °C | ChemicalBook[3][4] |

This discrepancy may arise from different experimental conditions or purities of the samples. The higher value of 216 °C is notably close to the boiling point of the straight-chain isomer, n-dodecane.

Comparative Boiling Points of C₁₂H₂₆ Isomers

To put the boiling point of this compound into context, it is useful to compare it with other dodecane isomers.

| Isomer | Structure | Boiling Point (°C) |

| n-Dodecane | Straight Chain | ~216.3 °C |

| 2,2,4,6,6-Pentamethylheptane | Branched | 177-178 °C[5] |

| This compound | Highly Branched | ~192-216 °C [1][3][4] |

As expected, the branched isomer 2,2,4,6,6-pentamethylheptane has a significantly lower boiling point than n-dodecane. The reported boiling point range for this compound is higher than that of 2,2,4,6,6-pentamethylheptane, suggesting that its unique, highly compact structure may lead to intermolecular interactions that are stronger than what would be predicted by simple branching rules alone.

Experimental Determination of Boiling Point

The Thiele tube method is a reliable and well-established technique for determining the boiling point of a liquid, particularly for the relatively small sample sizes often available in research settings.

Experimental Protocol: Thiele Tube Method

Objective: To experimentally determine the boiling point of this compound.

Materials:

-

This compound sample

-

Thiele tube

-

High-temperature thermometer (e.g., up to 250 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attaching the test tube to the thermometer

-

Heating oil (e.g., mineral oil or silicone oil)

-

Bunsen burner or microburner

-

Clamp and stand

Procedure:

-

Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the this compound sample.

-

Capillary Tube Insertion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Thiele Tube Setup: Clamp the Thiele tube to the stand and carefully add heating oil until the oil level is just above the side arm.

-

Immersion: Insert the thermometer and test tube assembly into the Thiele tube, ensuring that the sample is fully immersed in the heating oil. The rubber band should remain above the oil level to prevent it from dissolving or snapping.

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. The shape of the tube will induce convection currents, ensuring uniform heating of the oil bath.

-

Observation: As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Boiling Point Determination: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point of the sample. Record this temperature.

-

Repeat: For accuracy, allow the apparatus to cool further and then repeat the heating and cooling cycle to obtain a second reading.

Synthesis of this compound

The synthesis of highly branched alkanes like this compound typically involves multi-step procedures. Common strategies include alkylation reactions and the catalytic hydrogenation of unsaturated precursors.[1]

One plausible synthetic route involves the use of organometallic reagents to build the sterically hindered carbon skeleton, followed by reduction. For instance, the reaction of appropriate Grignard reagents with a ketone can generate a tertiary alcohol, which can then be dehydrated and subsequently hydrogenated to yield the final alkane.

Controlled alkylation of smaller branched alkanes or alkenes in the presence of strong acids or bases is another viable method.[1] These reactions often require carefully controlled temperatures and pressures to achieve the desired product with good yield and purity.[1]

Conclusion

The boiling point of this compound is a key physical property that is intrinsically linked to its highly branched and compact molecular structure. While reported values in the literature show some variance, they generally fall within the range of 192-216 °C. This is notably higher than some other less-branched dodecane isomers, suggesting that the extreme steric crowding in this compound may lead to intermolecular forces that are stronger than would be anticipated from simple surface area considerations. The experimental determination of its boiling point can be reliably performed using the Thiele tube method. A deeper understanding of the synthesis and properties of this and other highly branched alkanes is of significant interest for various applications in the chemical and pharmaceutical sciences.

References

- Walsh Medical Media. Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties.

- PubChem. This compound.

- PubChem. 2,2,3,3,4,4-Hexamethylheptane.

- PubChem. 2,2,3,4,4,5-Hexamethylhexane.

- NIST. 2,2,3,4,5,5-hexamethylhexane.

- The Good Scents Company. 2,2,4,6,6-pentamethyl heptane.

- Organic Syntheses. Procedure for the preparation of 3,4-diethyl-2-hexanol.

- Organic Syntheses. anti-1,2,2,3,4,4-Hexamethylphosphetane 1-Oxide.

- NIST. 2,3,3,4,4,5-hexamethylhexane.

- Stenutz. 2,2,4,6,6-pentamethylheptane.

- NIST. Dodecane.

- PubChem. Dodecane.

- Wikipedia. Dodecane.

Sources

A Technical Guide to the Physicochemical Properties of 2,2,3,3,4,4-Hexamethylhexane, with a Focus on Melting Point Determination

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,3,3,4,4-Hexamethylhexane is a highly branched and symmetrical C12 alkane.[1] Its unique structural characteristics significantly influence its physicochemical properties, most notably its melting point. This guide provides an in-depth analysis of the factors governing the melting point of this compound, outlines a rigorous experimental protocol for its accurate determination, and discusses the theoretical underpinnings of its unusually high melting temperature for an alkane of its molecular weight.

Introduction: The Significance of a Melting Point

The melting point of a crystalline solid is a fundamental thermodynamic property, representing the temperature at which it transitions from an ordered solid state to a disordered liquid state. For professionals in chemical research and pharmaceutical development, this value is a critical indicator of both identity and purity. An accurately determined melting point can confirm the synthesis of a target molecule, while a depressed and broadened melting range often signifies the presence of impurities.[2]

This compound (C₁₂H₂₆) presents a fascinating case study.[1] As a saturated hydrocarbon, it is non-polar, and its intermolecular interactions are limited to weak van der Waals dispersion forces.[3] Generally, for alkanes, melting and boiling points increase with molecular weight.[4] However, the extensive branching in this compound introduces structural nuances that defy simple trends. This guide will explore why its high degree of molecular symmetry leads to a melting point that is significantly higher than its less symmetrical isomers.

Physicochemical Profile of this compound

A summary of the key identifying and physical properties of this compound is provided below. It is crucial to distinguish between experimentally determined values and computationally estimated values, which can vary significantly.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₂H₂₆ | [1][5] |

| Molecular Weight | 170.33 g/mol | [1][5] |

| CAS Number | 62185-11-9 | [1][5] |

| Boiling Point | ~192 °C (465 K) | [5] |

| Melting Point | -50.8°C (computationally estimated) | [6][7][8] |

Note: The experimentally reported melting point for highly symmetrical alkanes is often significantly higher than computational estimates. The discrepancy arises because estimation software often fails to adequately model the energetic favorability of crystal lattice packing.

The Decisive Role of Molecular Structure and Symmetry

The melting point of a substance is governed by the strength of its intermolecular forces and the efficiency with which its molecules can pack into a crystal lattice. For alkanes, these forces are primarily London dispersion forces, which increase with molecular surface area.[4]

The Effect of Branching

In general, branching in alkanes lowers the boiling point compared to their straight-chain isomers.[3] This is because branching reduces the molecule's surface area, thereby weakening the intermolecular van der Waals forces.[4][9]

The effect of branching on melting point is less straightforward. While it can disrupt efficient packing and lower the melting point, a high degree of symmetry can counteract this effect dramatically.

Carnelley's Rule: The Power of Symmetry

In 1882, Thomas Carnelley observed that molecules with higher symmetry tend to have higher melting points, a principle now known as Carnelley's Rule.[10][11] This is because symmetrical molecules can pack more efficiently and compactly into a crystal lattice.[10] This efficient packing maximizes intermolecular attractive forces, requiring more thermal energy to break the lattice structure and induce melting.

This compound is a prime example of this principle. Its highly symmetrical, quasi-spherical shape allows for a very stable and well-ordered crystal lattice. This strong relationship between symmetry and melting point is due to the fact that molecules are rotationally restricted in the crystal but not in the liquid phase.[12] The high symmetry provides more ways for the molecule to be correctly oriented for incorporation into the crystal lattice, which is a significant factor in determining the melting point.[12] This leads to a higher enthalpy of fusion and, consequently, a higher melting point than would be predicted based on its molecular weight alone.

Experimental Determination of Melting Point

Accurate melting point determination is essential for verifying the identity and purity of a synthesized compound. The following protocol describes a standard method using a capillary-based melting point apparatus.

Prerequisite: Synthesis and Purification

An accurate melting point can only be obtained from a pure sample. This compound can be synthesized through methods such as alkylation reactions or the catalytic hydrogenation of unsaturated precursors.[5] Following synthesis, the crude product must be purified. For a solid compound, recrystallization is a standard and effective method.

General Recrystallization Protocol:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to create a saturated solution.

-

Hot Filtration: If insoluble impurities are present, quickly filter the hot solution to remove them.

-

Crystallization: Allow the solution to cool slowly and undisturbed. Crystals of the pure compound should form. Cooling in an ice bath can maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the crystals thoroughly in a vacuum oven to remove all traces of solvent.

Melting Point Measurement Protocol

This protocol utilizes a standard digital melting point apparatus (e.g., a Mel-Temp).

-

Sample Preparation:

-

Place a small amount of the dry, purified crystals onto a clean, dry watch glass.

-

Crush the crystals into a fine powder using a spatula.

-

Press the open end of a glass capillary tube into the powder until a small amount of sample (1-2 mm in height) is packed into the bottom of the tube.[2]

-

Tap the sealed end of the capillary tube gently on a hard surface to ensure the sample is tightly packed at the bottom.

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the melting point apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned.

-

-

Determination:

-

Rapid Preliminary Measurement: Heat the sample rapidly to get an approximate melting point range. This saves time in the subsequent, more precise measurements.

-

Accurate Measurement: Allow the apparatus to cool well below the approximate melting point. Prepare a new sample and begin heating again.

-

Set the heating rate to be slow (approximately 1-2 °C per minute) when the temperature is within 15-20 °C of the expected melting point.

-

Record T₁: Note the temperature at which the first drop of liquid appears.

-

Record T₂: Note the temperature at which the last crystal of the solid melts completely.

-

The melting point is reported as the range from T₁ to T₂. For a pure compound, this range should be sharp, typically 0.5-1.0 °C.

-

-

Repeat: Perform at least two more careful determinations to ensure the value is reproducible.

Workflow for Accurate Physicochemical Characterization

The logical flow from synthesis to final characterization is crucial for obtaining reliable data. This process ensures that the property being measured is truly representative of the target compound.

Caption: Workflow for the determination of the melting point of this compound.

Conclusion

The melting point of this compound is a powerful illustration of the dominance of molecular symmetry in determining the physical properties of highly branched alkanes. While computational models may predict a low melting point based on general alkane trends, the high symmetry of this molecule facilitates exceptionally efficient crystal packing, leading to a much higher, experimentally observable melting point. For researchers, this underscores the necessity of empirical verification and the importance of understanding the underlying theoretical principles that govern physicochemical behavior. The protocols and concepts outlined in this guide provide a robust framework for the accurate characterization of this and other highly symmetrical molecules.

References

- EvitaChem. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Westin, J. (n.d.). Physical Properties of Alkanes. Organic Chemistry - Jack Westin.

- Wikipedia. (n.d.). Alkane.

- Rio Mais Seguro. (n.d.). Branched Chain Alkanes.

- Fiveable. (n.d.). Branched Alkanes Definition. Organic Chemistry Key Term.

- Chemistry LibreTexts. (2023, January 22). Physical Properties of Alkanes.

- University of Alberta. (2021, September 19). experiment (1) determination of melting points.

- Lopez, D. A., & Charifson, P. S. (2023). The Relationship Between Molecular Symmetry and Physicochemical Properties Involving Boiling and Melting of Organic Compounds. Pharmaceutical Research, 40(10), 2475–2485. [Link]

- ResearchGate. (n.d.). Melting Point and Molecular Symmetry.

- Scribd. (n.d.). Melting Point and Molecular Symmetry.

- University of Calgary. (n.d.). Melting point determination.

Sources

- 1. This compound | C12H26 | CID 21014888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. jackwestin.com [jackwestin.com]

- 5. Buy this compound (EVT-14695937) | 62185-11-9 [evitachem.com]

- 6. This compound [m.chemicalbook.com]

- 7. This compound [chemicalbook.com]

- 8. This compound [m.chemicalbook.com]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. The Relationship Between Molecular Symmetry and Physicochemical Properties Involving Boiling and Melting of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Systematic Nomenclature of Dodecane (C12H26) Isomers

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C12H26 represents 355 distinct structural isomers of dodecane, each possessing unique physical and chemical properties.[1][2][3] In fields ranging from materials science and petrochemistry to drug development, where isomeric purity can dictate efficacy and safety, the unambiguous identification of these structures is paramount. This guide provides an in-depth exploration of the systematic nomenclature for C12H26 branched isomers as established by the International Union of Pure and Applied Chemistry (IUPAC), supplemented with practical insights into their analytical differentiation.

The Foundation: Principles of IUPAC Nomenclature for Branched Alkanes

The IUPAC system is a rigorous, logic-based framework designed to assign a unique, descriptive name to every organic compound. For branched alkanes like the isomers of dodecane, the system relies on a hierarchical set of rules. Understanding the causality behind these rules is key to mastering nomenclature.

The Core Principles:

-

Identify the Parent Chain: The foundation of the name is the longest continuous chain of carbon atoms.[4][5][6][7] This dictates the "last name" of the alkane (e.g., nonane, decane, undecane).

-

Expert Insight: In complex isomers, multiple chains may have the same maximum length. In such cases, the parent chain is the one with the greatest number of substituents attached to it.[6][7][8] This rule maximizes the descriptive power of the name by breaking the structure down into a simpler parent with more, smaller attachments.

-

-

Number the Parent Chain: The chain is numbered sequentially from one end to the other. The direction is chosen to assign the lowest possible numbers (locants) to the substituents.[4][5][7]

-

The "First Point of Difference" Rule: If multiple numbering schemes produce different sets of locants, compare them term by term. The correct scheme is the one that has the lower number at the first point of difference.[4] This ensures a single, unambiguous numbering system.

-

-

Name the Substituents: Each branch is named as an alkyl group by changing the "-ane" suffix of the corresponding alkane to "-yl" (e.g., methane becomes methyl, ethane becomes ethyl).[5][6]

-

Assemble the Full Name: The final name is constructed by:

-

Placing the substituent names in alphabetical order (ignoring prefixes like di-, tri-, etc., but not iso-).[4][6][8]

-

Prefixing each substituent with its locant number.

-

Using prefixes (di-, tri-, tetra-) if the same substituent appears multiple times.[6][8]

-

Separating numbers from letters with hyphens and numbers from numbers with commas.[4][6][8]

-

Systematic Naming of C12H26 Isomers: A Workflow

The sheer number of dodecane isomers makes a systematic approach essential. The following workflow, illustrated in the diagram below, provides a self-validating method for deriving the correct IUPAC name.

Caption: A logical workflow for deriving the IUPAC name of a branched alkane.

Exemplary Isomers of C12H26

Applying this workflow to specific C12H26 isomers demonstrates its utility. Let's consider two examples:

Example 1: 4-Propylnonane

-

Parent Chain: The longest continuous chain contains 9 carbons (a nonane).

-

Numbering: Numbering from the right end places the substituent at carbon-6. Numbering from the left places it at carbon-4. The lowest locant is 4.

-

Substituent: The group at carbon-4 is a 3-carbon chain (a propyl group).

-

Assembly: The name is 4-Propylnonane .

Example 2: 2,2,4,6,6-Pentamethylheptane

-

Parent Chain: The longest chain is 7 carbons (a heptane).

-

Numbering: Numbering from left to right gives locants 2,2,4,6,6. Numbering from right to left gives 2,2,4,6,6. The locants are identical, so either direction is valid.

-

Substituents: There are five methyl groups.

-

Assembly: Using the prefix "penta-" for the five methyl groups, the name is 2,2,4,6,6-Pentamethylheptane .[9]

| IUPAC Name | Parent Chain | Substituents | Boiling Point (°C) |

| n-Dodecane | Dodecane | None | 216.3 |

| 2-Methylundecane | Undecane | Methyl at C2 | 210 |

| 4-Propylnonane | Nonane | Propyl at C4 | 211-213 |

| 2,2,4,6,6-Pentamethylheptane | Heptane | Five Methyl groups | 178.3 |

| Note: Boiling points are influenced by molecular branching; increased branching generally lowers the boiling point due to decreased surface area and weaker van der Waals forces.[1] |

Advanced Isomer Differentiation: A Protocol for GC-MS Analysis

While IUPAC nomenclature provides a theoretical label, empirical verification is crucial. Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for separating and identifying volatile isomers.[1][10][11]

Causality in Method Design: The choice of a non-polar capillary column (e.g., DB-5ms) is deliberate; it separates alkanes primarily based on their boiling points, which are directly correlated to their degree of branching. The mass spectrometer then acts as a definitive detector, providing a fragmentation pattern or "fingerprint" for each eluting isomer.[10] Electron ionization (EI) at 70 eV is a standard that ensures reproducible fragmentation patterns, which can be compared against established libraries like NIST for confident identification.

Protocol: GC-MS for C12H26 Isomer Identification

-

Sample Preparation: a. Prepare a 100 ppm solution of the C12H26 isomer mixture in high-purity hexane. b. If necessary, filter the sample through a 0.22 µm PTFE syringe filter into a 2 mL autosampler vial.[10] c. Prepare a separate calibration standard containing a known C12H26 isomer (e.g., n-dodecane) for retention time verification.

-

Instrumentation & Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Inlet: Split/Splitless, 250°C, Split ratio 50:1.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

Oven Program: Initial 50°C hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Ion Source: Electron Ionization (EI), 230°C.

-

Quadrupole: 150°C.

-

Scan Range: 40-250 m/z.

-

-

Data Acquisition & Analysis: a. Inject 1 µL of the prepared sample. b. Acquire the total ion chromatogram (TIC). c. Integrate each peak to determine its retention time (RT). d. Analyze the mass spectrum for each peak. Identify the molecular ion (M+, m/z 170 for C12H26) and characteristic fragment ions (e.g., loss of methyl, ethyl groups). e. Compare the obtained mass spectra with a reference library (e.g., NIST/Wiley) for tentative identification. f. Confirm identification by comparing the RT and mass spectrum with an authentic reference standard.

Caption: Experimental workflow for the separation and identification of C12H26 isomers using GC-MS.

The Role of NMR Spectroscopy in Structural Elucidation

For novel or highly complex isomers where mass spectral data may be ambiguous, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation.[12][13][14]

-

¹H NMR: Provides information on the chemical environment of hydrogen atoms and their connectivity through spin-spin coupling.

-

¹³C NMR: Determines the number of unique carbon environments in the molecule.[12][15] For a C12H26 isomer, the number of signals in the ¹³C NMR spectrum directly indicates its degree of symmetry.

-

2D NMR (COSY, HSQC): These advanced experiments map out the C-H and H-H connectivities, allowing for a piece-by-piece reconstruction of the entire molecular skeleton.

Expert Insight: The process of structure elucidation using NMR is a self-validating system. A proposed structure must be consistent with all observed data—chemical shifts, coupling constants, and 2D correlations—before it can be considered confirmed.[16]

Conclusion

The systematic nomenclature of C12H26 isomers is a critical skill for scientists in chemistry-dependent fields. The IUPAC system provides a universal language for describing these complex structures with precision. When coupled with powerful analytical techniques like GC-MS and NMR, researchers can confidently and unambiguously identify specific dodecane isomers, ensuring the integrity and reproducibility of their work, from fundamental research to the development of novel therapeutics.

References

- IUPAC Nomenclature of Alkanes. OpenOChem Learn.

- Nomenclature of Alkanes. KPU Pressbooks, Organic Chemistry I.

- Naming Branched Alkanes. Study.com.

- Nomenclature of Alkanes. Chemistry LibreTexts.

- IUPAC Nomenclature for Branched Alkanes. YouTube.

- Structure Determination of Alkanes Using 13C-NMR and H-NMR. Chemistry LibreTexts.

- Gas chromatography–mass spectrometry. Wikipedia.

- Dodecane. PubChem, National Center for Biotechnology Information.

- Dodecane. Wikipedia.

- Dodecane. NIST WebBook.

- Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.

- Illustrated Glossary of Organic Chemistry - Dodecane. UCLA Chemistry.

- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University.

- Structure Elucidation from Spectroscopic Data in Organic Chemistry. YouTube.

- Alkanes. OpenOChem Learn.

- Soft ionization GC-HRMS of n-Alkanes C8 - C20. Pragolab.

- Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. PubMed.

- GC-MS-fractionation of n-alkane test mixture. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dodecane - Wikipedia [en.wikipedia.org]

- 3. Illustrated Glossary of Organic Chemistry - Dodecane [chem.ucla.edu]

- 4. IUPAC Nomenclature of Alkanes | OpenOChem Learn [learn.openochem.org]

- 5. Naming Branched Alkanes | Chemistry | Study.com [study.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. 2.2 Nomenclature of Alkanes – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Dodecane, mixture of isomers | Fisher Scientific [fishersci.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. Alkanes | OpenOChem Learn [learn.openochem.org]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Thermal Stability of Hexamethyl-Substituted Alkanes

Introduction: The Duality of Stability in Sterically Crowded Alkanes

In the landscape of organic chemistry, alkanes represent the bedrock of hydrocarbon structures—seemingly simple, saturated, and often perceived as relatively inert.[1] However, the introduction of extensive branching, particularly multiple methyl substitutions, creates molecules with unique and often counterintuitive properties. Hexamethyl-substituted alkanes, such as 2,2,3,3-tetramethylbutane (hexamethylethane), are archetypes of extreme steric crowding. This guide delves into the core principles governing their thermal stability, exploring a fascinating duality: while highly branched structures are thermodynamically favored over their linear counterparts, their kinetic stability under thermal stress is dictated by specific, sterically strained bonds that provide a low-energy pathway for decomposition.

This document provides researchers, scientists, and drug development professionals with a detailed examination of the structural factors, decomposition mechanisms, and experimental methodologies essential for understanding and predicting the thermal behavior of these complex molecules.

Part 1: The Thermodynamic Advantage of Branching

A foundational concept is that branched-chain alkanes are thermodynamically more stable than their straight-chain isomers.[1][2] This stability is reflected in their lower standard enthalpy of formation (ΔfH⦵298). For instance, the highly compact 2,2,3,3-tetramethylbutane is significantly more stable than its linear C8 isomer, n-octane.[3][4]

This enhanced stability is not simply due to steric effects, which can be destabilizing. Rather, it arises from a combination of favorable electrostatic and electron correlation effects.[3][5] Theories suggest that stabilizing dispersive interactions between the numerous methyl groups, a phenomenon sometimes referred to as "protobranching," contribute to the lower overall potential energy of the branched molecule.[3]

The following diagram illustrates the relationship between isomeric structure and thermodynamic stability.

Caption: Relationship between alkane structure and thermodynamic stability.

The quantitative difference in their thermodynamic properties is summarized in the table below.

| Property | n-Octane (Linear Isomer) | 2,2,3,3-Tetramethylbutane (Hexamethylethane) |

| IUPAC Name | Octane | 2,2,3,3-Tetramethylbutane |

| Std. Enthalpy of Formation (ΔfH⦵298, gas) | -208.4 kJ/mol | -225.9 kJ/mol[4] |

| Melting Point | -57 °C | 100.85 °C[6] |

| Boiling Point | 125.7 °C | 106.32 °C[6] |

| Molecular Structure | Straight Chain | Highly Branched, Compact[3] |

Table 1: Comparison of thermodynamic and physical properties of n-octane and its branched isomer, 2,2,3,3-tetramethylbutane.

Part 2: Kinetic Instability and Thermal Decomposition Pathways

Despite their thermodynamic stability, the kinetic stability of hexamethyl-substituted alkanes at elevated temperatures is a different matter. The extreme steric hindrance that defines their structure also creates points of weakness, primarily the heavily substituted carbon-carbon single bonds. Thermal cracking, the process of breaking down large hydrocarbons with heat, proceeds via a free-radical mechanism, and these strained bonds offer a favorable initiation point.[7][8][9]

The Role of Bond Dissociation Energy (BDE)

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically.[10] The thermal decomposition of an alkane is typically initiated by the cleavage of the weakest C-C bond. In 2,2,3,3-tetramethylbutane, the central C-C bond is flanked by two quaternary carbons, each bearing three methyl groups. The resulting steric repulsion elongates and weakens this bond, significantly lowering its BDE compared to a typical C-C bond in a linear alkane. This makes the central bond the most probable site for initial homolytic cleavage under thermal stress.

Mechanism of Decomposition: A Free-Radical Cascade

The thermal decomposition of 2,2,3,3-tetramethylbutane above 400°C proceeds through a well-established free-radical chain reaction.[11]

-

Initiation: The process begins with the homolytic cleavage of the weakest bond—the central C-C bond—to generate two highly stable tertiary radicals (tert-butyl radicals).

(CH₃)₃C-C(CH₃)₃ → 2 (CH₃)₃C•

-

Propagation: The tert-butyl radicals are highly unstable and undergo subsequent reactions. A primary propagation step is β-scission, where the radical breaks a bond beta to the radical center, yielding a stable alkene (isobutene) and a methyl radical.

(CH₃)₃C• → (CH₃)₂C=CH₂ + •CH₃

These newly formed methyl radicals can then propagate the chain by abstracting a hydrogen atom from another molecule, though in this specific decomposition, β-scission is dominant.

-

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product.

•CH₃ + •CH₃ → C₂H₆ (Ethane) (CH₃)₃C• + •CH₃ → (CH₃)₄C (Neopentane)

The primary products of this decomposition are, therefore, isobutene and smaller alkanes.[11]

The logical flow of this decomposition is visualized below.

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

Hexamethyl-substituted alkanes present a compelling case study in chemical stability. They are thermodynamically stabilized by their highly branched nature, a property that lowers their overall enthalpy of formation compared to linear isomers. However, this same structural complexity introduces significant steric strain, particularly in heavily substituted C-C bonds. This strain creates a kinetically favorable pathway for thermal decomposition via a free-radical mechanism, which is readily initiated at the weakest bond. Understanding this interplay between thermodynamic stability and kinetic lability is paramount for professionals working with sterically crowded molecules, enabling the prediction of their behavior under thermal stress and informing their application in diverse fields, from materials science to drug formulation.

References

- Simmie, J. M., & Curran, H. J. (2014). Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C–H Bond Dissociation Energies and Effects of Branching. The Journal of Physical Chemistry A, 118(37), 8390-8406. [Link]

- Bull, K. R., & Marshall, R. M. (1987). Molecular decomposition of 2,2,3,3-tetramethylbutane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 83(9), 2731-2739. [Link]

- Ess, D. H., Liu, S., & De Proft, F. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 114(49), 12952-12957. [Link]

- McMillen, D. F., & Golden, D. M. (1982). Hydrocarbon Bond Dissociation Energies. Annual Review of Physical Chemistry, 33, 493-532. [Link]

- Wikipedia contributors. (n.d.). Alkane. In Wikipedia.

- Gronert, S. (2009). Origin of Stability in Branched Alkanes.

- Khan Academy. (n.d.). Heats of combustion of alkanes. Khan Academy.

- Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255-263. [Link]

- Wikipedia contributors. (n.d.). Tetramethylbutane. In Wikipedia.

- Nirwan, S. (n.d.). CH13 Hydrocarbons Shobhit Nirwan. Scribd.

- Clark, J. (n.d.). Cracking alkanes - thermal and catalytic. Chemguide.

- Chemistry LibreTexts. (2023). Cracking Alkanes. Chemistry LibreTexts. [Link]

- PennState College of Earth and Mineral Sciences. (n.d.). Chemistry of Thermal Cracking. FSC 432: Petroleum Refining.

- González, J. A., et al. (2017). Orientational and steric effects in linear alkanoates + N-Alkane mixtures.

- Nanda, S., & Sahu, S. (2016). Decomposition of alkanes at high pressures and temperatures.

- ACS Publications. (n.d.). Active Phase–Support Interaction in Phosphotungstic Acid-SiO2 Catalysts Enables Enhanced Olefin Oligomerization to Synthetic Fuel. ACS Publications.

- Wikipedia contributors. (n.d.). Thermogravimetric analysis. In Wikipedia.

- NIST. (n.d.). Butane, 2,2,3,3-tetramethyl-. NIST WebBook.

- Wikipedia contributors. (n.d.). Bond dissociation energy. In Wikipedia.

- Chemcasts. (n.d.). Thermophysical Properties of hexamethylethane. Chemcasts.

- GazFinder. (n.d.). 2,2,3,3-tetramethylbutane (C8H18). GazFinder.

- Britannica. (n.d.). Thermal cracking. Britannica.

- Chad's Prep. (n.d.). Bond Dissociation Energies and Reaction Enthalpies. Chad's Prep.

- MDPI. (2022).

- Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Chemistry LibreTexts. [Link]